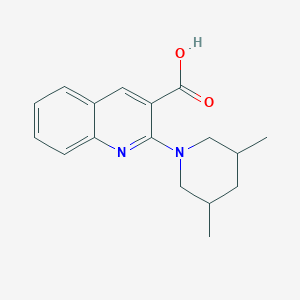

2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid

Description

Properties

CAS No. |

88709-36-8 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H20N2O2/c1-11-7-12(2)10-19(9-11)16-14(17(20)21)8-13-5-3-4-6-15(13)18-16/h3-6,8,11-12H,7,9-10H2,1-2H3,(H,20,21) |

InChI Key |

XYWNGSPKTGLNFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method includes the use of a quinoline-3-carboxylic acid derivative, which is reacted with 3,5-dimethylpiperidine in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and may involve the use of inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Quinoline Ring Formation

The quinoline scaffold is typically synthesized via multicomponent reactions (MCRs) such as the Friedländer reaction or Doebner hydrogen-transfer reaction . For example:

-

Friedländer Reaction : Cyanoacetamides react with 2-aminobenzaldehydes under basic conditions to form quinolines . This method allows for functionalization at the 3-position, where the carboxylic acid group can be introduced.

-

Doebner Reaction : A three-component reaction involving aldehydes, amines, and pyruvic acid under Lewis acid catalysis (e.g., BF₃·THF) generates quinoline-4-carboxylic acids . While this directly forms the carboxylic acid, positional isomerism may require further functionalization.

| Reaction Type | Key Reagents | Advantages |

|---|---|---|

| Friedländer | Cyanoacetamide, 2-aminobenzaldehyde, base | High functional group tolerance |

| Doebner | Aldehyde, amine, pyruvic acid, BF₃·THF | Direct carboxylic acid formation |

Piperidine Substitution

The piperidine moiety is likely introduced via nucleophilic aromatic substitution or coupling reactions. For instance, quinoline derivatives with electron-deficient rings can undergo substitution at the 2-position with amine nucleophiles.

Carboxylic Acid Transformations

-

Esterification : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysis (e.g., HCl) forms esters.

-

Amidation : Reaction with amines (e.g., piperidine) under coupling agents (e.g., DCC) yields amides.

-

Decarboxylation : Heating under acidic or basic conditions may remove the carboxylic acid group.

Quinoline Ring Reactivity

-

Electrophilic Substitution : The quinoline ring can undergo reactions at the 2-, 3-, or 8-positions depending on directing groups.

-

Reduction : Hydrogenation of the quinoline ring converts it to dihydroquinoline derivatives.

Biological and Chemical Implications

-

pKa Modulation : The carboxylic acid group’s pKa (~3.5–5.0) can be tuned via esterification to enhance selectivity in biological systems .

-

Derivatization Potential : The piperidine substituent enables further functionalization (e.g., alkylation, acylation) for medicinal chemistry applications.

Hydrolysis of Ester to Carboxylic Acid

The reaction involves nucleophilic attack by water on the ester carbonyl, facilitated by thiourea and K₂CO₃ as a base :

Friedländer Quinoline Formation

Cyanoacetamides react with 2-aminobenzaldehydes via enamine intermediates to form quinolines :

Research Findings and Trends

-

Structural Variants : Quinoline-3-carboxylic acids with substituted piperidines show enhanced biological activity (e.g., antimicrobial, anticancer) .

-

Sustainability : Reactions in water or using recyclable catalysts (e.g., Yb(PFO)₃) are increasingly explored to reduce environmental impact .

This compound’s versatility stems from its dual reactive sites—the carboxylic acid and the quinoline ring—making it a valuable scaffold for medicinal chemistry. Further studies should focus on optimizing reaction conditions for large-scale synthesis and exploring its biological applications.

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the piperidine ring may interact with various enzymes, inhibiting their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

Key Compounds :

7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (19h) Structural Differences: Incorporates a methoxybenzyloxyimino group on the piperidine ring, a cyclopropyl group at position 1, and a fluorine atom at position 4. Impact: The fluorine and cyclopropyl groups enhance antibacterial activity by improving DNA gyrase inhibition, while the methoxybenzyloxyimino group may alter pharmacokinetics .

6-Fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide Structural Differences: Replaces the dimethylpiperidine with a 4-methylpiperazine ring and substitutes the carboxylic acid with a carboxamide. The piperazine ring (vs. piperidine) introduces an additional nitrogen, altering hydrogen-bonding interactions with biological targets .

2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carboxylic acid Structural Differences: Features a seven-membered diazepane ring (vs. six-membered piperidine) with a methyl substituent. Impact: The larger ring size may increase conformational flexibility, affecting binding to rigid enzyme active sites .

Functional Group Modifications

Carboxylic Acid vs. Carboxamide :

- Pefloxacin (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methylpiperazin-1-yl)quinoline-3-carboxylic acid): Retains the carboxylic acid group but includes a 4-methylpiperazine substituent and a fluorine atom. The carboxylic acid is critical for metal ion chelation in DNA gyrase inhibition, a mechanism shared with other quinolones .

- 7-[2-(4-Chloro-6-HRP-1,3,5-triazine-2-ylamino)ethylamino]-6-fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid: Adds a triazine-aminoethyl side chain, which may confer enhanced intercalation properties or covalent binding to targets .

Substituent Position and Electronic Effects

- Methoxy vs. Methyl Groups: Compounds like 19h and 19i () feature methoxybenzyloxyimino groups, which increase electron density on the piperidine ring. In contrast, the 3,5-dimethylpiperidine in the target compound provides steric bulk without significant electronic modulation. Biological Relevance: Methoxy groups in 19h/19i may improve solubility but reduce metabolic stability compared to methyl groups .

Antimicrobial Activity :

- Pefloxacin : Exhibits broad-spectrum activity against gram-negative and gram-positive bacteria due to fluorine-enhanced gyrase binding .

- Target Compound: The absence of fluorine at position 6 (unlike pefloxacin or 19h/19i) may reduce potency against gram-negative pathogens but could mitigate toxicity risks associated with fluoroquinolones.

Metabolic Stability :

- The 3,5-dimethylpiperidine ring may slow cytochrome P450-mediated oxidation compared to unsubstituted piperidine analogs, improving half-life .

Q & A

Basic: How can researchers optimize the synthesis of 2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid?

Methodological Answer:

Synthesis optimization involves:

- Intermediate Preparation : Start with commercially available quinoline-3-carboxylic acid derivatives. Introduce the 3,5-dimethylpiperidine moiety via nucleophilic substitution or coupling reactions, using catalysts like Pd(PPh₃)₄ for cross-coupling .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate intermediates. Monitor purity via TLC or HPLC .

- Yield Improvement : Optimize reaction time (e.g., 12–24 hrs), temperature (80–120°C), and stoichiometric ratios (1:1.2 for quinoline:piperidine derivatives) to reduce side products .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylpiperidine protons at δ 1.2–2.8 ppm, quinoline aromatic protons at δ 7.5–8.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .

- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and piperidine N-H bending (~3300 cm⁻¹) .

Advanced: How can researchers design experiments to evaluate its antibacterial activity?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include ciprofloxacin as a positive control .

- Mechanistic Studies : Assess DNA gyrase/topoisomerase IV inhibition via supercoiling assays. Compare IC₅₀ values with known quinolones .

- Resistance Profiling : Serial passage experiments to monitor resistance development over 20+ generations .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Modify the piperidine (e.g., alkyl groups) or quinoline (e.g., halogenation at C-6/C-8) to probe steric/electronic effects .

- Bioisosteric Replacement : Replace the carboxylic acid with esters or amides to enhance bioavailability .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to bacterial targets like DNA gyrase .

Advanced: How to develop a validated HPLC method for quantifying this compound in biological matrices?

Methodological Answer:

- Column Selection : C18 column (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% formic acid in water/acetonitrile (70:30, v/v) .

- Detection : UV at 254 nm (quinoline absorbance) or tandem MS for higher sensitivity .

- Validation Parameters :

Basic: What protocols ensure compound stability during storage?

Methodological Answer:

- Storage Conditions : -20°C in amber vials under argon to prevent oxidation/hydrolysis. Desiccate to avoid moisture uptake .

- Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can LC-MS/MS be utilized for metabolite identification?

Methodological Answer:

- In Vitro Incubation : Incubate with liver microsomes (human/rat) and NADPH. Quench with acetonitrile at 0, 30, 60 mins .

- Fragmentation Patterns : Use Q-TOF MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) via neutral loss scans .

Advanced: How to address contradictions in biological activity data?

Methodological Answer:

- Purity Verification : Reanalyze compound purity via HPLC and HRMS to exclude degradation products .

- Assay Replication : Repeat assays in triplicate across independent labs. Standardize protocols (e.g., inoculum size, growth media) .

- Statistical Analysis : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .

Advanced: What computational approaches predict binding affinity to therapeutic targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with DNA gyrase) using GROMACS. Analyze binding free energy (MM-PBSA) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, hydrophobic regions) using Schrödinger’s Phase .

Basic: What safety precautions are essential during handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.